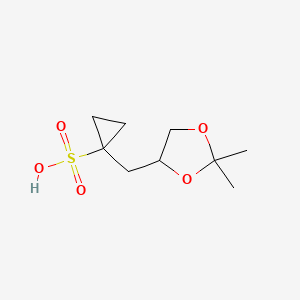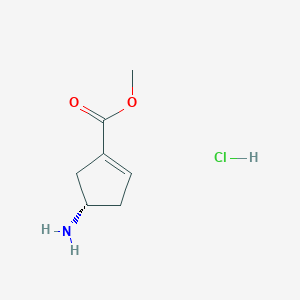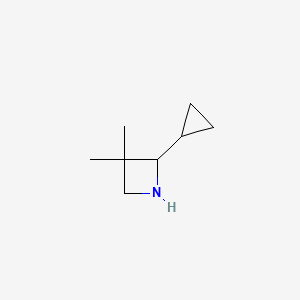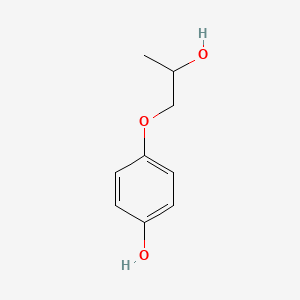
4-(2-Hydroxypropoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Hydroxypropoxy)phenol is an organic compound with the molecular formula C9H12O3 It is a phenolic compound characterized by the presence of a hydroxyl group attached to a benzene ring and a hydroxypropoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(2-Hydroxypropoxy)phenol can be synthesized through several methods. One common approach involves the reaction of hydroquinone with cyclic carbonates. This method produces symmetrical alkoxylated-ether diols of hydroquinone, such as 1,4-bis(2-hydroxypropoxy)benzene . Another method involves the Ullmann reaction catalyzed by copper, followed by demethylation with hydrobromic acid in acetic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as copper or magnetic nanoparticles, can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Hydroxypropoxy)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Quinones can be reduced back to hydroquinones using reducing agents such as sodium borohydride.
Electrophilic Aromatic Substitution: The hydroxyl group in phenols is ortho and para-directing, making the aromatic ring highly reactive towards electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols, depending on the specific reaction and conditions used .
Applications De Recherche Scientifique
4-(2-Hydroxypropoxy)phenol has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-(2-Hydroxypropoxy)phenol primarily involves its antioxidant properties. It acts as a free radical scavenger and metal chelator, thereby protecting cells from oxidative damage. The compound also influences cell signaling pathways and gene expression, contributing to its biological effects . Key molecular targets include nuclear factor-kappa B (NF-kB) and nuclear erythroid factor 2 (Nrf2), which play roles in regulating oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-bis(2-hydroxyethoxy)benzene: Another alkoxylated-ether diol of hydroquinone with similar properties.
1-(4-(2-hydroxyethoxy)phenoxy)propan-2-ol: An asymmetric alkoxylated-ether diol of hydroquinone.
4-(2-hydroxypropoxy)-3,5-dimethyl-Phenol: A structurally similar compound with additional methyl groups.
Uniqueness
4-(2-Hydroxypropoxy)phenol is unique due to its specific hydroxypropoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in various fields, including its enhanced antioxidant activity and potential therapeutic benefits .
Propriétés
Formule moléculaire |
C9H12O3 |
|---|---|
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
4-(2-hydroxypropoxy)phenol |
InChI |
InChI=1S/C9H12O3/c1-7(10)6-12-9-4-2-8(11)3-5-9/h2-5,7,10-11H,6H2,1H3 |
Clé InChI |
XJQYDAFDNIKYCY-UHFFFAOYSA-N |
SMILES canonique |
CC(COC1=CC=C(C=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


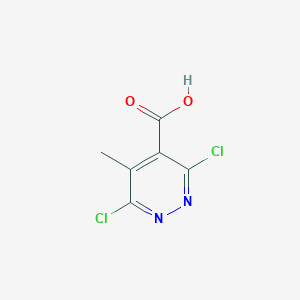

![Benzyl (4aS,8aR)-octahydro-6H-pyrido[3,4-b][1,4]thiazine-6-carboxylate 4,4-dioxide](/img/structure/B12992040.png)
![5-Bromo-4-fluoro-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B12992046.png)

![Rel-1-((3aR,8aS)-octahydropyrrolo[3,4-d]azepin-6(1H)-yl)ethan-1-one](/img/structure/B12992064.png)
![tert-Butyl 2-chloro-4-methoxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B12992068.png)
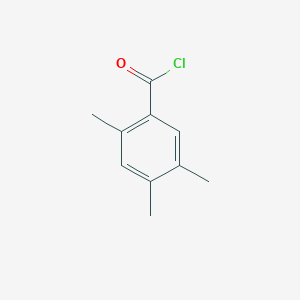
![Tert-butyl 4-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12992073.png)
